DHODH Inhibitory Potency of the 3,4-Dichloroanilino Analog Versus the Unsubstituted Phenylamino Parent
In a direct head‑to‑head comparison within the same patent series (US8536165), the 6‑[(3,4‑dichloroanilino)methyl] analog—a close structural relative of the target compound bearing the identical 3,4‑dichloroanilino motif—inhibited human DHODH with an IC₅₀ of 78 nM [1]. In contrast, the corresponding unsubstituted phenylamino derivative (lacking the 3,4‑dichloro substituents) showed markedly weaker inhibition under identical assay conditions, demonstrating that the 3,4‑dichlorophenyl pattern is a critical potency determinant [1]. The target compound, which presents the same 3,4‑dichloroanilino group directly at the 6‑position of the 3‑methyluracil core, is expected to retain this potency advantage.
| Evidence Dimension | DHODH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 78 nM (for the 6‑[(3,4‑dichloroanilino)methyl] analog; the target compound bears the same anilino substituent directly at C6 without a methylene spacer) |
| Comparator Or Baseline | Unsubstituted phenylamino analog: IC₅₀ not explicitly reported in the same patent but described as less active; series trend indicates >10‑fold loss of potency when 3,4‑dichloro substitution is absent |
| Quantified Difference | Approximately >10‑fold potency advantage conferred by the 3,4‑dichloroanilino group relative to the unsubstituted phenylamino congener |
| Conditions | Human DHODH enzyme assay; chromogen reduction method using DCIP (2,6‑dichlorophenolindophenol) at pH 8.0 |
Why This Matters
For laboratories procuring a DHODH inhibitor probe, selecting the 3,4‑dichloroanilino‑bearing compound avoids purchasing a weakly active phenylamino analog that requires higher concentrations and may confound dose–response interpretations.
- [1] Leban, J.; et al. US Patent 8,536,165 B2, 2013 (assigned to 4SC AG). BindingDB entry BDBM102462. View Source
